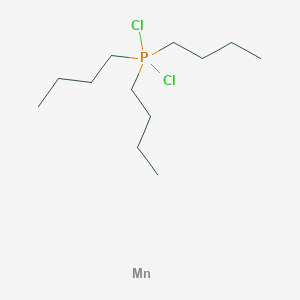
Manganese;tributyl(dichloro)-lambda5-phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese;tributyl(dichloro)-lambda5-phosphane is a chemical compound with the molecular formula C12H27Cl2MnP. It is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of manganese;tributyl(dichloro)-lambda5-phosphane typically involves the reaction of manganese compounds with tributylphosphine and chlorine. The reaction conditions often include controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
it is likely that large-scale synthesis follows similar principles to laboratory methods, with additional considerations for safety, efficiency, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
Manganese;tributyl(dichloro)-lambda5-phosphane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of manganese oxides and other by-products.
Reduction: Reduction reactions can convert this compound into lower oxidation state manganese compounds.
Substitution: The chlorine atoms in the compound can be substituted with other ligands, leading to the formation of new derivatives
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents (e.g., oxygen, hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various ligands for substitution reactions. Reaction conditions often involve controlled temperatures, pressures, and inert atmospheres .
Major Products
The major products formed from reactions with this compound depend on the specific reaction conditions and reagents used. Common products include manganese oxides, reduced manganese compounds, and substituted derivatives .
Scientific Research Applications
Manganese;tributyl(dichloro)-lambda5-phosphane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in certain processes.
Biology: The compound’s interactions with biological molecules are studied to understand its potential biological effects.
Medicine: Research is ongoing to explore its potential therapeutic applications, although no specific medical uses have been established yet.
Industry: It is used in industrial processes that require manganese-based catalysts or reagents
Mechanism of Action
The mechanism by which manganese;tributyl(dichloro)-lambda5-phosphane exerts its effects involves interactions with molecular targets and pathways. These interactions can lead to changes in the oxidation state of manganese, affecting the compound’s reactivity and properties. Specific molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Manganese;tributyl(diiodo)-lambda5-phosphane: Similar in structure but contains iodine instead of chlorine.
Manganese;tributyl(dibromo)-lambda5-phosphane: Contains bromine instead of chlorine.
Manganese;tributyl(difluoro)-lambda5-phosphane: Contains fluorine instead of chlorine
Uniqueness
Manganese;tributyl(dichloro)-lambda5-phosphane is unique due to its specific combination of manganese, tributylphosphine, and chlorine. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
82307-31-1 |
|---|---|
Molecular Formula |
C12H27Cl2MnP |
Molecular Weight |
328.16 g/mol |
IUPAC Name |
manganese;tributyl(dichloro)-λ5-phosphane |
InChI |
InChI=1S/C12H27Cl2P.Mn/c1-4-7-10-15(13,14,11-8-5-2)12-9-6-3;/h4-12H2,1-3H3; |
InChI Key |
XAVDYYNLZNURLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCP(CCCC)(CCCC)(Cl)Cl.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















